Antibacterial Activity Against Pseudomonas aeruginosa: 3,4-Dichloro vs. 2,3-Dichloro vs. 3,5-Dichloro Substitution
In a systematic evaluation of acylthiourea derivatives against Pseudomonas aeruginosa, the 3,4-dichlorophenyl-substituted compound (the target compound) demonstrated measurable growth inhibition, whereas the 2,3-dichlorophenyl analog showed no inhibitory effect under identical assay conditions [1]. This differential activity is directly attributable to the halogen substitution pattern on the phenyl ring, as reported in the original structure-activity relationship study of 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides [1].
| Evidence Dimension | Growth inhibition of Pseudomonas aeruginosa in planktonic culture |
|---|---|
| Target Compound Data | Qualitative inhibition observed (exact MIC not reported) |
| Comparator Or Baseline | 2,3-dichlorophenyl analog: no inhibition observed |
| Quantified Difference | Dichotomous (active vs. inactive) |
| Conditions | Broth microdilution method; planktonic bacterial cells; 37°C incubation |
Why This Matters
For procurement decisions involving Pseudomonas aeruginosa screening programs, the 3,4-dichloro substitution pattern is essential, as the 2,3-dichloro regioisomer is inactive against this clinically relevant pathogen.
- [1] Limban, C.; Marutescu, L.; Chifiriuc, M.C. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules 2011, 16(9), 7593-7607. View Source
